molecular formula C13H18ClNO B1395493 3-[2-(Tert-butyl)-4-chlorophenoxy]azetidine CAS No. 1146960-45-3

3-[2-(Tert-butyl)-4-chlorophenoxy]azetidine

Cat. No.: B1395493
CAS No.: 1146960-45-3
M. Wt: 239.74 g/mol
InChI Key: MADOSDOFQJLIOJ-UHFFFAOYSA-N
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Description

3-[2-(Tert-butyl)-4-chlorophenoxy]azetidine is a synthetic organic compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl group and a chlorophenoxy group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Tert-butyl)-4-chlorophenoxy]azetidine typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The starting material, 2-(tert-butyl)-4-chlorophenol, is reacted with an appropriate azetidine precursor under basic conditions to form the chlorophenoxy intermediate.

    Cyclization: The intermediate undergoes cyclization to form the azetidine ring. This step often requires the use of a strong base and a suitable solvent, such as dimethylformamide or tetrahydrofuran.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-[2-(Tert-butyl)-4-chlorophenoxy]azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Substituted products with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

3-[2-(Tert-butyl)-4-chlorophenoxy]azetidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[2-(Tert-butyl)-4-chlorophenoxy]azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Azetidine: The parent compound, which lacks the tert-butyl and chlorophenoxy groups.

    2-(Tert-butyl)-4-chlorophenol: The precursor used in the synthesis of 3-[2-(Tert-butyl)-4-chlorophenoxy]azetidine.

    Other Substituted Azetidines: Compounds with different substituents on the azetidine ring, such as methyl or ethyl groups.

Uniqueness: this compound is unique due to the presence of both the tert-butyl and chlorophenoxy groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

3-(2-tert-butyl-4-chlorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-13(2,3)11-6-9(14)4-5-12(11)16-10-7-15-8-10/h4-6,10,15H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADOSDOFQJLIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Cl)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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